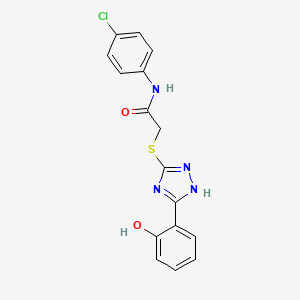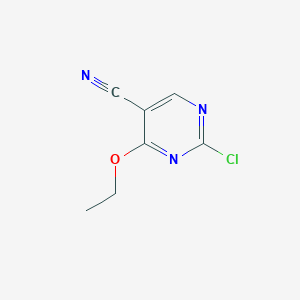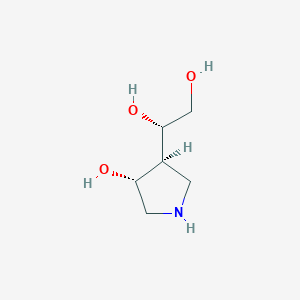
(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and stereochemistry of the final product.
化学反応の分析
Types of Reactions
(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of the hydroxyl groups may yield ketones or aldehydes.
Reduction: Reduction may yield different alcohol derivatives.
Substitution: Substitution reactions may yield halides or amines.
科学的研究の応用
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: The interaction with molecular targets can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol: The enantiomer of the compound with different stereochemistry.
N-Methylpyrrolidine: A structurally similar compound with a methyl group instead of hydroxyl groups.
Pyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring structure but different functional groups.
Uniqueness
(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(1S)-1-[(3S,4R)-4-hydroxypyrrolidin-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)4-1-7-2-5(4)9/h4-10H,1-3H2/t4-,5-,6+/m0/s1 |
InChIキー |
KIVMAVVILWSSFZ-HCWXCVPCSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1)O)[C@@H](CO)O |
正規SMILES |
C1C(C(CN1)O)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


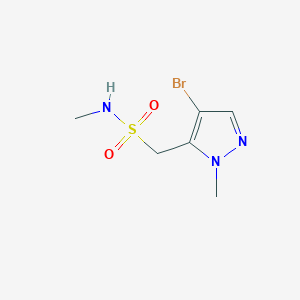

![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)
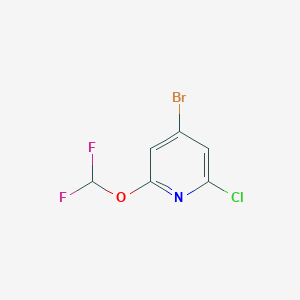
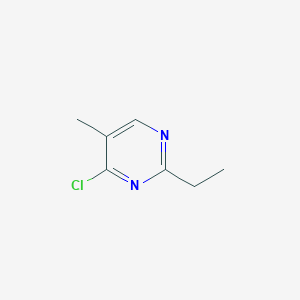
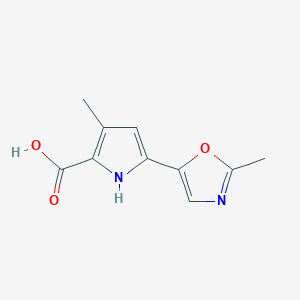
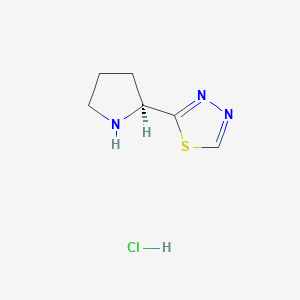
![6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine](/img/structure/B11775389.png)
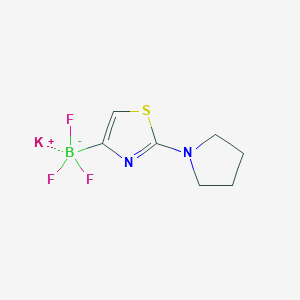

![6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B11775402.png)
